molecular formula C9H10BF3O3 B14771618 (2-(Methoxymethyl)-5-(trifluoromethyl)phenyl)boronic acid

(2-(Methoxymethyl)-5-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B14771618
M. Wt: 233.98 g/mol
InChI Key: WBSOVJVRYAYPLE-UHFFFAOYSA-N
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Description

(2-(Methoxymethyl)-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. Boronic acids are known for their unique chemical properties, making them valuable in organic synthesis, medicinal chemistry, and materials science. This compound, in particular, features a methoxymethyl group and a trifluoromethyl group attached to a phenyl ring, which imparts distinct chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Methoxymethyl)-5-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed cross-coupling reaction known as the Suzuki-Miyaura coupling. This reaction involves the use of a palladium catalyst, a base, and a boronic acid or boronate ester as the boron source. The reaction is usually carried out in an organic solvent such as toluene or ethanol under inert conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalyst, solvent, and reaction conditions can be optimized to improve yield and reduce costs. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-(Methoxymethyl)-5-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenating agents or nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Borane derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(2-(Methoxymethyl)-5-(trifluoromethyl)phenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(Methoxymethyl)-5-(trifluoromethyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of sensors and drug delivery systems. The compound can interact with specific molecular targets, such as enzymes or receptors, through its boronic acid group, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Methoxymethyl)-5-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both methoxymethyl and trifluoromethyl groups on the phenyl ring. These substituents impart distinct electronic and steric properties, making the compound particularly useful in specific synthetic and biological applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methoxymethyl group can participate in various chemical reactions, providing versatility in synthesis.

Properties

Molecular Formula

C9H10BF3O3

Molecular Weight

233.98 g/mol

IUPAC Name

[2-(methoxymethyl)-5-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C9H10BF3O3/c1-16-5-6-2-3-7(9(11,12)13)4-8(6)10(14)15/h2-4,14-15H,5H2,1H3

InChI Key

WBSOVJVRYAYPLE-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(F)(F)F)COC)(O)O

Origin of Product

United States

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